molecular formula C11H15N3O3 B8507135 1-(3-Amino-4-nitrophenyl)-piperidin-3-ol

1-(3-Amino-4-nitrophenyl)-piperidin-3-ol

Cat. No.: B8507135
M. Wt: 237.25 g/mol
InChI Key: INKMWMCBCMAFDY-UHFFFAOYSA-N
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Description

1-(3-Amino-4-nitrophenyl)-piperidin-3-ol is a synthetic organic compound featuring a piperidin-3-ol core substituted with a 3-amino-4-nitrophenyl group. The hydroxyl group at the 3-position of the piperidine ring and the electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring contribute to its unique physicochemical properties.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(3-amino-4-nitrophenyl)piperidin-3-ol

InChI

InChI=1S/C11H15N3O3/c12-10-6-8(3-4-11(10)14(16)17)13-5-1-2-9(15)7-13/h3-4,6,9,15H,1-2,5,7,12H2

InChI Key

INKMWMCBCMAFDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Derivatives with Varied Substituents

RB-019 (1-(4-Octylphenethyl)piperidin-3-ol)
  • Key Differences: The 4-octylphenethyl substituent replaces the 3-amino-4-nitrophenyl group.
  • Activity : Exhibits 6.1-fold selectivity for sphingosine kinase 1 (SK1) over SK2, highlighting the importance of lipophilic substituents in kinase inhibition .
  • Structural Insight: The bulky octylphenethyl group enhances membrane permeability, whereas the target compound’s nitro and amino groups may favor polar interactions.
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol
  • Key Differences: Contains a chloroquinoline moiety and piperidin-4-yl linkage instead of a nitroaromatic group.
  • Activity : Binds to the SARS-CoV-2 spike protein with augmented safety compared to hydroxychloroquine (HCQ), suggesting heterocyclic substituents improve viral targeting .
1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol
  • Key Differences: Substituted with a pyrimidine ring (2-amino-6-chloro) instead of a nitroaromatic group.
  • Insight : The pyrimidine’s planar structure may facilitate DNA/RNA interactions, differing from the nitro group’s electron-withdrawing effects .

Impact of Hydroxyl Position in Piperidine

  • RB-005 (Piperidin-4-ol analog of RB-019) : Demonstrates 15.0-fold SK1/SK2 selectivity, compared to RB-019’s 6.1-fold. This indicates the 4-OH position enhances steric complementarity with SK1’s active site .

Substituent Electronic and Steric Effects

  • 3-Amino vs. 4-Amino on Phenyl: The target’s 3-amino-4-nitro configuration creates a meta-para electronic asymmetry, while analogs like 1-[1-(4-aminophenyl)ethyl]piperidin-3-ol (para-amino) exhibit distinct resonance and dipole interactions .
  • Nitro Group : The nitro group’s electron-withdrawing nature may stabilize charge-transfer complexes or influence metabolic stability compared to methoxy or alkyl substituents (e.g., 1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine hydrochloride) .

Stereochemical Considerations

Data Table: Structural and Functional Comparison

Compound Name Piperidine-OH Position Aromatic/Substituent Group Biological Target Key Activity/Property Reference
1-(3-Amino-4-nitrophenyl)-piperidin-3-ol 3-ol 3-Amino-4-nitrophenyl N/A N/A (Reference Compound) N/A
RB-019 3-ol 4-Octylphenethyl Sphingosine Kinase 1 6.1-fold SK1 selectivity
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol 3-ol 6-Chloroquinolin-4-yl SARS-CoV-2 Spike Protein HCQ-like interaction
1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol 3-ol 2-Amino-6-chloropyrimidin-4-yl N/A Pyrimidine-based analog
1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine hydrochloride 4-amine (N-methyl) 3-Methoxy-4-nitrophenyl N/A Altered electronic profile

Research Findings and Implications

  • Selectivity in Kinase Inhibition : Small structural changes (e.g., hydroxyl position, substituent bulk) drastically alter kinase selectivity, as seen in RB-005 vs. RB-019 .
  • Antiviral Potential: Chloroquinoline-piperidine hybrids show promise for SARS-CoV-2 targeting, suggesting the nitroaromatic group in the target compound could be optimized for similar applications .
  • Synthetic Challenges : Piperidin-3-ol derivatives can form impurities during synthesis (e.g., via borohydride reduction), necessitating rigorous purification .

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